molecular formula C9H16N4OS2 B2668386 5-{[3-(Morpholin-4-yl)propyl]amino}-1,3,4-thiadiazole-2-thiol CAS No. 794554-82-8

5-{[3-(Morpholin-4-yl)propyl]amino}-1,3,4-thiadiazole-2-thiol

Cat. No.: B2668386
CAS No.: 794554-82-8
M. Wt: 260.37
InChI Key: MYSLHXSJJRCBGO-UHFFFAOYSA-N
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Description

Historical Context and Development

The exploration of 1,3,4-thiadiazole derivatives began in the mid-20th century, driven by their structural similarity to biologically active heterocycles like thiazoles and triazoles. Early work focused on their synthesis as antimicrobial and antifungal agents, with the thiadiazole nucleus recognized for its electron-deficient properties and ability to participate in hydrogen bonding. The introduction of morpholine—a six-membered saturated ring containing one oxygen and one nitrogen atom—into thiadiazole frameworks emerged later, aiming to enhance solubility and bioavailability. Morpholine’s role as a solubilizing group in drug design became prominent in the 1990s, particularly in kinase inhibitors and central nervous system therapeutics. The specific integration of a propylamino linker between morpholine and thiadiazole, as seen in 5-{[3-(Morpholin-4-yl)propyl]amino}-1,3,4-thiadiazole-2-thiol, reflects modern strategies to balance lipophilicity and steric demands in target engagement.

Relevance in Contemporary Research

In current medicinal chemistry, this compound is studied for its dual functionality: the thiadiazole-thiol moiety offers sites for covalent binding or redox interactions, while the morpholine group improves pharmacokinetic properties. Recent publications highlight its utility in cancer research, where analogous thiadiazole derivatives exhibit antiproliferative effects by inhibiting carbonic anhydrase IX or modulating apoptotic pathways. Additionally, its electron-deficient thiadiazole core has sparked interest in materials science, particularly in organic semiconductors and photovoltaic devices, where charge transport properties are critical.

Structural Features and Pharmacological Significance

The molecular structure of this compound comprises three key regions:

  • Thiadiazole-thiol core : A five-membered ring with two nitrogen atoms and one sulfur atom, terminated by a thiol (-SH) group. This region is electrophilic and prone to tautomerization, enabling interactions with nucleophilic residues in proteins.
  • Propylamino linker : A three-carbon chain that provides conformational flexibility, allowing the morpholine group to adopt optimal orientations for target binding.
  • Morpholine ring : A saturated heterocycle contributing to solubility via its oxygen atom and potential hydrogen-bonding interactions through its nitrogen atom.

Table 1: Key Structural and Physicochemical Properties

Property Value/Description
Molecular Formula C₉H₁₆N₄OS₂
Molecular Weight 260.38 g/mol
Hydrogen Bond Donors 2 (thiol and secondary amine)
Hydrogen Bond Acceptors 5 (thiadiazole N, morpholine O and N)
Topological Polar Surface Area 113 Ų

Pharmacologically, the compound’s thiol group may act as a reactive warhead in covalent inhibitors, while the morpholine ring could enhance blood-brain barrier penetration in neurotherapeutics.

Research Motivations and Objectives

Primary research goals for this compound include:

  • Synthetic Optimization : Developing high-yield routes for scalable production, potentially via nucleophilic substitution or cyclocondensation reactions.
  • Structure-Activity Relationships (SAR) : Systematically modifying the propylamino linker or morpholine substituents to enhance target affinity.
  • Biological Screening : Evaluating efficacy against cancer cell lines, microbial pathogens, and enzymatic targets like carbonic anhydrases or tyrosine kinases.
  • Materials Applications : Characterizing electronic properties for use in organic light-emitting diodes (OLEDs) or conductive polymers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-morpholin-4-ylpropylamino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4OS2/c15-9-12-11-8(16-9)10-2-1-3-13-4-6-14-7-5-13/h1-7H2,(H,10,11)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSLHXSJJRCBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(Morpholin-4-yl)propyl]amino}-1,3,4-thiadiazole-2-thiol typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 3-(morpholin-4-yl)propylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(Morpholin-4-yl)propyl]amino}-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed

    Oxidation: Disulfides.

    Substitution: N-substituted derivatives.

    Condensation: Schiff bases.

Scientific Research Applications

Biological Activities

The 1,3,4-thiadiazole moiety is known for its wide range of biological activities including:

  • Antimicrobial Activity : Compounds containing the 1,3,4-thiadiazole structure exhibit significant antibacterial and antifungal properties. Research indicates that derivatives of 5-{[3-(Morpholin-4-yl)propyl]amino}-1,3,4-thiadiazole-2-thiol can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans .
  • Anticonvulsant Effects : The compound has shown promise in anticonvulsant activity through various models. Studies suggest that it acts via GABAergic mechanisms and voltage-gated ion channels, providing protection against seizures in animal models .
  • Anti-inflammatory Properties : Thiadiazole derivatives have been reported to exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

Medicinal Chemistry

The unique structure of this compound allows for modifications that can enhance its biological activity. The morpholine group contributes to its lipophilicity and bioavailability, which are critical for drug design.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria and fungi
AnticonvulsantProtective effects observed in seizure models
Anti-inflammatoryPotential for treating inflammatory conditions

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that allow for the introduction of different functional groups. These modifications can lead to derivatives with enhanced or altered biological properties.

Case Study: Synthesis Pathway

A systematic approach to synthesizing thiadiazole derivatives includes:

  • Condensation Reaction : Combining thiosemicarbazide with carbon disulfide.
  • Cyclization : Formation of the thiadiazole ring through cyclization reactions involving appropriate substrates.
  • Functionalization : Introducing morpholine and other substituents to tailor the pharmacological profile.

Mechanism of Action

The mechanism of action of 5-{[3-(Morpholin-4-yl)propyl]amino}-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it has been shown to interact with key amino acid residues in proteins, leading to the disruption of their function . This interaction can result in the inhibition of cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and synthetic pathways:

Compound Name Core Structure Substituents Biological Activity Synthesis Method Reference
5-[3-(Pyrimidin-2-ylthio)propyl]-1,3,4-oxadiazole-2-thiol Oxadiazole-thiadiazole hybrid Pyrimidinylthio-propyl Cytotoxic (anticancer) Reaction of thiol with phenacyl bromides
5-(Cyclohexylamino)-1,3,4-thiadiazole-2-thiol Thiadiazole Cyclohexylamino Anticandidal Ring closure with carbon disulfide
5-[(Cyclopropylmethyl)amino]-1,3,4-thiadiazole-2-thiol Thiadiazole Cyclopropylmethylamino N/A (supplier data) N/A
N-(4-Substitutedbenzyl)-2-amino-5-aryl-1,3,4-thiadiazoles Thiadiazole Benzylamino-aryl Antioxidant Reduction of Schiff bases with NaBH4
5-{[3-(Morpholin-4-yl)propyl]amino}-1,3,4-thiadiazole-2-thiol Thiadiazole Morpholinylpropylamino Not reported (inferred) Likely analogous to thiosemicarbazide routes

Key Differences and Implications

Core Heterocycle :

  • The oxadiazole-thiadiazole hybrid () demonstrates the importance of hybrid frameworks in enhancing cytotoxic activity. However, the thiadiazole core in the target compound may favor different binding interactions due to sulfur’s electronegativity and size.

Substituent Effects: Morpholinylpropylamino vs. Cyclohexylamino vs. Morpholinylpropylamino: The cyclohexyl group’s hydrophobicity may limit bioavailability compared to the morpholine’s balanced lipophilicity .

Biological Activity: Anticancer activity in oxadiazole-thiadiazole hybrids () suggests that the target compound’s morpholine substituent could improve pharmacokinetics for similar applications.

Synthetic Accessibility: Thiadiazoles are typically synthesized via cyclization of thiosemicarbazides or reaction of hydrazine derivatives with CS₂ . The morpholinylpropylamino group may require a multi-step synthesis involving alkylation or nucleophilic substitution.

Biological Activity

5-{[3-(Morpholin-4-yl)propyl]amino}-1,3,4-thiadiazole-2-thiol is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H16N4OS2C_9H_{16}N_4OS_2. Its structure features a thiadiazole ring which is crucial for its biological activity.

Antimicrobial Activity

Thiadiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that compounds with the 1,3,4-thiadiazole scaffold showed effective inhibition against various bacterial strains such as Salmonella typhi and E. coli . The compound's ability to disrupt bacterial cell wall synthesis may be a contributing factor to its antimicrobial efficacy.

Compound Target Organism Zone of Inhibition (mm)
Compound 18aS. typhi15
Compound 18bE. coli19

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. A series of studies reported its effectiveness against various cancer cell lines:

  • HCT116 (Colon Cancer) : IC50 values ranged from 0.74 to 10 μg/mL.
  • MCF-7 (Breast Cancer) : Notable inhibition of growth was observed with an IC50 of approximately 0.28 μg/mL .

The structure–activity relationship (SAR) studies indicate that modifications on the C-5 phenyl ring enhance cytotoxic activity against specific cancer types .

Cell Line IC50 (μg/mL) Activity
HCT1163.29Moderate
MCF-70.28High
A5490.52High

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been explored in various studies. Compounds similar to this compound have shown significant anticonvulsant activity in animal models . The mechanism involves modulation of neurotransmitter release and inhibition of neuronal excitability.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of several thiadiazole derivatives against Staphylococcus aureus and found that derivatives with morpholine substitutions exhibited enhanced antibacterial properties compared to non-substituted analogs .
  • Cancer Cell Line Studies :
    In vitro studies on breast cancer cell lines (MCF-7) demonstrated that the introduction of morpholine groups significantly increased the antiproliferative effects compared to other amine substitutions .

Q & A

Q. What are the standard synthetic protocols for preparing 5-{[3-(Morpholin-4-yl)propyl]amino}-1,3,4-thiadiazole-2-thiol and related derivatives?

Synthesis typically involves cyclocondensation reactions using thiosemicarbazides or hydrazides with appropriate carbonyl compounds. For example:

  • Cyclocondensation with POCl₃ : A common method involves refluxing a carboxylic acid derivative (e.g., 4-phenyl butyric acid) with thiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by pH adjustment to precipitate the product .
  • Aldehyde coupling : Aromatic aldehydes can react with amino-thiadiazole intermediates under acidic conditions (e.g., glacial acetic acid) to form Schiff base derivatives, as seen in analogous thiadiazole syntheses .
  • Thiol alkylation : Sodium monochloroacetate in aqueous medium can modify thiol-containing intermediates, followed by acidification to yield target compounds .

Q. How are 1,3,4-thiadiazole derivatives characterized to confirm their structural integrity?

Key analytical methods include:

  • 1H NMR : Proton environments (e.g., SH at δ 10.04 ppm, aromatic protons at δ 7.28–7.43 ppm) and coupling patterns validate substituent positions .
  • Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 305 [M+1] for a related compound) confirm molecular weight .
  • Elemental analysis : Carbon, nitrogen, and sulfur percentages are matched against calculated values (e.g., C 47.35%, N 18.40%, S 31.60%) .

Q. What in vitro assays are used to assess the biological activity of 1,3,4-thiadiazole derivatives?

Common methodologies include:

  • Antimicrobial testing : Agar dilution or broth microdilution assays against bacterial/fungal strains, with MIC (minimum inhibitory concentration) determination .
  • Docking studies : Molecular docking against target enzymes (e.g., 14DM in mycobacterial studies) to predict binding interactions .
  • Cytotoxicity screening : MTT assays on mammalian cell lines to evaluate selective toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of 1,3,4-thiadiazole derivatives?

SAR strategies include:

  • Substituent variation : Introducing electron-withdrawing/donating groups (e.g., morpholine, pyridyl) to modulate electronic effects and enhance binding. For example, morpholine moieties improve solubility and membrane penetration .
  • Hybridization : Combining thiadiazole cores with triazole or pyrrole rings to exploit synergistic pharmacological effects .
  • Crystallographic analysis : X-ray diffraction of derivatives (e.g., 4-methylphenyl analogs) reveals conformational preferences critical for target interaction .

Q. What experimental design principles address contradictions in reported synthetic yields or bioactivity data?

  • Factorial design : Systematic variation of parameters (e.g., temperature, solvent ratio, catalyst loading) identifies optimal conditions. For instance, reflux time and POCl₃ stoichiometry significantly impact cyclocondensation efficiency .
  • Statistical validation : ANOVA or regression models quantify the significance of variables (e.g., pH adjustment method affecting purity) .
  • Reproducibility checks : Cross-validating protocols (e.g., alternative recrystallization solvents like DMSO/water vs. methanol) resolves discrepancies in yield or purity .

Q. How do computational tools enhance the development of thiadiazole-based therapeutics?

  • Molecular dynamics (MD) simulations : Predict stability of ligand-enzyme complexes (e.g., 14DM docking) and guide functional group modifications .
  • QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity to prioritize synthetic targets .
  • Virtual screening : Libraries of thiadiazole derivatives are screened against pathogen-specific targets (e.g., mycobacterial enzymes) to identify lead compounds .

Q. What challenges arise in scaling up thiadiazole synthesis, and how are they mitigated?

  • Purification bottlenecks : Recrystallization from DMSO/water mixtures (2:1) is effective for lab-scale purity but requires optimization for industrial-scale filtration .
  • Side reactions : Thiol oxidation or dimerization during alkylation steps necessitates inert atmospheres (N₂/Ar) and rapid workup .
  • Cost-effective reagents : Replacing POCl₃ with greener alternatives (e.g., PCl₃ or ionic liquids) is under investigation but remains experimental .

Methodological Notes

  • Contradictory data : Discrepancies in yields (e.g., 70% in one protocol vs. lower yields in others) often stem from subtle differences in reaction conditions (e.g., solvent purity, stirring rate) .
  • Advanced characterization : X-ray crystallography and 2D NMR (e.g., HSQC, HMBC) resolve ambiguities in regiochemistry for complex derivatives .

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